![molecular formula C6H3Cl2N3 B047463 2,6-Dichloroimidazo[1,2-b]pyridazine CAS No. 112581-77-8](/img/structure/B47463.png)

2,6-Dichloroimidazo[1,2-b]pyridazine

Descripción general

Descripción

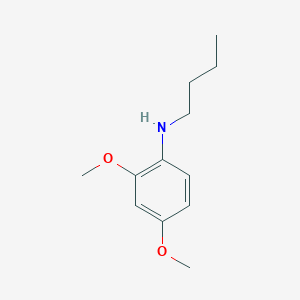

“2,6-Dichloroimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C6H3Cl2N3 . It is used in various fields of research and has been the subject of numerous scientific studies .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines, including “2,6-Dichloroimidazo[1,2-b]pyridazine”, has been well studied. Recent developments in organometallic-chemistry-based methods have been used for the preparation of imidazo[1,2-b]pyridazines by cyclization as well as their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .

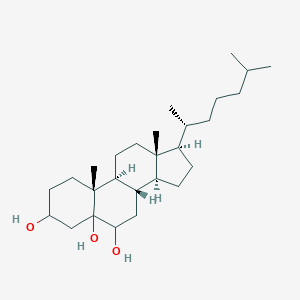

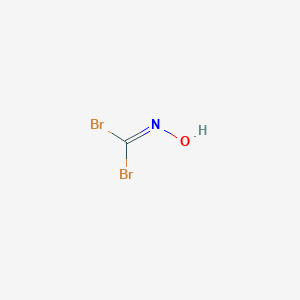

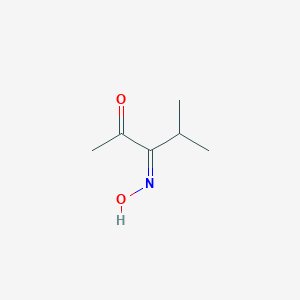

Molecular Structure Analysis

The molecular structure of “2,6-Dichloroimidazo[1,2-b]pyridazine” has been determined using various techniques. The InChI Code for this compound is 1S/C6H3Cl2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H and the InChI key is MGNCSIAIZSTMHX-UHFFFAOYSA-N . The molecular weight of the compound is 188.02 . Further analysis of the molecular structure has been conducted using density functional theory (DFT) calculations .

Chemical Reactions Analysis

The chemical reactions involving “2,6-Dichloroimidazo[1,2-b]pyridazine” are complex and varied. The compound has been used in various chemical reactions, including those involving transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dichloroimidazo[1,2-b]pyridazine” have been analyzed in various studies. Further details about its physical and chemical properties can be found in the Material Safety Data Sheet (MSDS) .

Aplicaciones Científicas De Investigación

Biological and Medicinal Chemistry

- Summary of the Application : Imidazo[1,2-b]pyridazine (IMP), which includes “2,6-Dichloroimidazo[1,2-b]pyridazine”, is a versatile compound class with high biological activity . It has been used as an inhibitor for many enzymes and as a brominating reagent in organic syntheses .

- Methods of Application : While the exact methods of application or experimental procedures were not detailed in the sources, it is generally used in chemical reactions as an inhibitor or a reagent .

- Results or Outcomes : IMP has shown inhibitory effects on several enzymes, including Break point cluster-Abelson (BCL-ABL) kinase, vascular endothelial growth factor (VEGF) Receptor 2 kinase, tumor necrosis factor alpha, and others . It has also been reported as an ingredient of anticancer drugs, antiparasitic, and antiproliferative agents .

Treatment of Autoimmune Diseases

- Summary of the Application : Imidazo[1,2-b]pyridazine compounds have been used as IL-17A inhibitors for treating autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .

- Methods of Application : The compounds are used as small molecule IL-17A inhibitors. The exact methods of application or experimental procedures were not detailed in the sources .

- Results or Outcomes : The IL-17A inhibitors have shown promise in treating autoimmune diseases. They may provide efficacy comparable to anti-IL-17A antibodies for psoriasis .

Molecular Recognition and Drug Discovery

- Summary of the Application : The pyridazine ring, which includes “2,6-Dichloroimidazo[1,2-b]pyridazine”, has unique physicochemical properties that contribute to unique applications in molecular recognition . These properties include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .

- Methods of Application : The pyridazine ring is used in drug discovery due to its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel .

- Results or Outcomes : The pyridazine ring has been incorporated in FDA-approved drugs like the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib .

Chemical Industry

- Summary of the Application : “2,6-Dichloroimidazo[1,2-b]pyridazine” is a heterocyclic compound with a wide range of applications in the chemical industry . It is also known as Benzotriazole (BTA) and is used as a hardener in epoxy resins, as a catalyst in the production of PVC, and as an antioxidant in rubber and plastics .

- Methods of Application : The compound is used in various chemical reactions as a hardener, catalyst, or antioxidant .

- Results or Outcomes : The use of “2,6-Dichloroimidazo[1,2-b]pyridazine” in these applications contributes to the production of durable epoxy resins, efficient PVC production, and enhanced longevity of rubber and plastic products .

Antiviral Research

- Summary of the Application : “2,6-Dichloroimidazo[1,2-b]pyridazine” has been used in antiviral research . It has been found to inhibit the replication of certain viruses, making it a potential candidate for the development of new antiviral drugs .

- Methods of Application : The compound is typically used in in vitro assays to test its inhibitory effects on viral replication .

- Results or Outcomes : While specific results were not detailed in the sources, the compound has shown promise in inhibiting the replication of certain viruses .

Direcciones Futuras

Propiedades

IUPAC Name |

2,6-dichloroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNCSIAIZSTMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560103 | |

| Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloroimidazo[1,2-b]pyridazine | |

CAS RN |

112581-77-8 | |

| Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

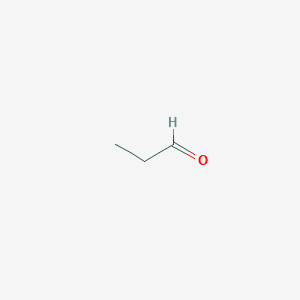

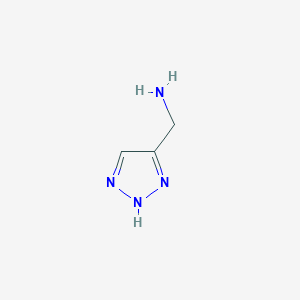

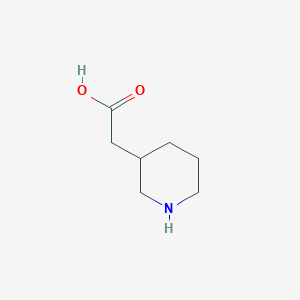

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)